

# (R)-VT104 Target Engagement Studies: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

[Get Quote](#)

**(R)-VT104** is a potent, selective, and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It represents a promising therapeutic agent for cancers driven by the Hippo-YAP/TAZ signaling pathway, particularly those with mutations in the NF2 gene, such as malignant mesothelioma. This technical guide provides an in-depth overview of the target engagement studies for **(R)-VT104**, designed for researchers, scientists, and drug development professionals.

## Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell proliferation and cancer. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth, proliferation, and survival.

A key post-translational modification required for the interaction between YAP/TAZ and TEAD is the auto-palmitoylation of TEAD proteins. **(R)-VT104** exerts its inhibitory effect by binding to the central lipid pocket of TEAD, thereby blocking this auto-palmitoylation process. This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor growth.[\[1\]](#)[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

**Figure 1:** The Hippo Signaling Pathway and the Mechanism of Action of **(R)-VT104**.

## Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of **(R)-VT104**.

**Table 1: Biochemical and Cellular Potency of (R)-VT104**

| Assay Type                | Target       | Value         | Reference |
|---------------------------|--------------|---------------|-----------|
| YAP Reporter Assay        | YAP/TAZ-TEAD | IC50: 10.4 nM | [4]       |
| Thermal Shift Assay (TSA) | TEAD1        | ΔTm: 8.6 °C   | [1]       |

Table 2: Anti-proliferative Activity of **(R)-VT104** in Mesothelioma Cell Lines

| Cell Line  | NF2 Status | GI50 (nM) | Reference           |
|------------|------------|-----------|---------------------|
| NCI-H226   | Deficient  | 16        | <a href="#">[1]</a> |
| NCI-H2373  | Mutant     | 26        | <a href="#">[1]</a> |
| NCI-H2052  | Deficient  | 33        | <a href="#">[1]</a> |
| ACC-MESO-1 | -          | 20        | <a href="#">[1]</a> |
| ZL34       | -          | 46        | <a href="#">[1]</a> |
| SDM103T2   | -          | 60        | <a href="#">[1]</a> |
| JU77       | -          | 70        | <a href="#">[1]</a> |
| Mero-48a   | -          | 98        | <a href="#">[1]</a> |
| Mero-95    | -          | 303       | <a href="#">[1]</a> |
| ZL55       | -          | 101       | <a href="#">[1]</a> |
| Mero-82    | -          | 243       | <a href="#">[1]</a> |
| ONE58      | -          | 135       | <a href="#">[1]</a> |
| Mero-14    | -          | 124       | <a href="#">[1]</a> |
| Mero-83    | -          | 214       | <a href="#">[1]</a> |
| Mero-41    | -          | 984       | <a href="#">[1]</a> |
| SPC111     | -          | 1945      | <a href="#">[1]</a> |
| ACC-MESO-4 | -          | 1098      | <a href="#">[1]</a> |
| SPC212     | Wild-type  | >3000     | <a href="#">[1]</a> |
| NO36       | Wild-type  | >3000     | <a href="#">[1]</a> |
| Mero-84    | Wild-type  | >3000     | <a href="#">[1]</a> |
| Mero-25    | Wild-type  | >3000     | <a href="#">[1]</a> |
| NCI-H28    | Wild-type  | >3000     | <a href="#">[1]</a> |
| NCI-H2452  | Wild-type  | >3000     | <a href="#">[1]</a> |

|           |           |       |                     |
|-----------|-----------|-------|---------------------|
| MSTO-211H | Wild-type | >3000 | <a href="#">[1]</a> |
| HMMME     | Wild-type | >3000 | <a href="#">[1]</a> |

Table 3: In Vivo Efficacy of **(R)-VT104** in NCI-H226 Xenograft Model

| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Effect on Body Weight  | Reference           |
|--------------------|-----------------|-----------------------------|------------------------|---------------------|
| 1                  | Once daily      | 87.12                       | No effect              | <a href="#">[5]</a> |
| 3                  | Once daily      | 102.49                      | No effect              | <a href="#">[5]</a> |
| 10                 | Once daily      | 103.67                      | Stopped gaining weight | <a href="#">[5]</a> |

Table 4: Pharmacokinetic Properties of **(R)-VT104** in Mice

| Parameter                     | Value      | Reference           |
|-------------------------------|------------|---------------------|
| Oral Bioavailability (F)      | 78%        | <a href="#">[5]</a> |
| Half-life (T <sub>1/2</sub> ) | 24.2 hours | <a href="#">[5]</a> |

## Experimental Protocols

Detailed methodologies for key target engagement studies are provided below.

### Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of **(R)-VT104** to inhibit the palmitoylation of TEAD proteins within a cellular context.

#### Methodology:

- Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

- Compound and Probe Incubation: Transfected cells are incubated overnight with **(R)-VT104** at various concentrations in the presence of an alkyne-palmitate metabolic probe.
- Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
- Click Chemistry: The alkyne-palmitate probe incorporated into TEAD is conjugated to an azide-biotin tag via a copper-catalyzed click reaction.
- Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are assessed using a TEAD-specific antibody as a loading control.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the Cell-Based TEAD Palmitoylation Assay.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

### Methodology:

- Cell Treatment: Intact cells or cell lysates are incubated with **(R)-VT104** or a vehicle control.
- Heat Shock: The samples are heated to a range of temperatures to induce protein denaturation and aggregation.
- Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated aggregates by centrifugation.

- **Detection:** The amount of soluble TEAD protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of **(R)-VT104** indicates target engagement.



[Click to download full resolution via product page](#)

**Figure 3:** General Workflow for the Cellular Thermal Shift Assay (CETSA).

## YAP/TAZ-TEAD Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex and is used to determine the potency of inhibitors like **(R)-VT104**.

Methodology:

- Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). A constitutively expressed Renilla luciferase can be used for normalization.
- Compound Treatment: The reporter cells are treated with a dilution series of **(R)-VT104**.
- Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla signal to control for cell viability and transfection efficiency. The IC<sub>50</sub> value is calculated from the dose-response curve.



[Click to download full resolution via product page](#)

**Figure 4:** Principle of the YAP/TAZ-TEAD Luciferase Reporter Assay.

## Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate that **(R)-VT104** disrupts the physical interaction between YAP/TAZ and TEAD proteins in cells.

### Methodology:

- **Cell Treatment:** Cells (e.g., NCI-H2373 or NCI-H226) are treated with **(R)-VT104** or a vehicle control for a specified time (e.g., 4 or 24 hours).[\[5\]](#)
- **Cell Lysis:** Cells are lysed in a buffer that preserves protein-protein interactions.[\[2\]](#)

- Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD). The antibody-protein complexes are then captured using Protein A/G beads.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunoprecipitated proteins are eluted.
- Western Blotting: The eluted samples are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., anti-YAP and anti-TAZ) to detect the co-precipitated proteins. A decrease in the amount of co-precipitated protein in the **(R)-VT104**-treated sample indicates disruption of the interaction.[5]



[Click to download full resolution via product page](#)

**Figure 5:** Workflow for Co-Immunoprecipitation to Detect YAP/TAZ-TEAD Interaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. VT104 | YAP | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [(R)-VT104 Target Engagement Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823716#r-vt104-target-engagement-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)